molecular formula C11H12O5 B12578180 2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione CAS No. 192446-69-8

2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12578180
CAS No.: 192446-69-8
M. Wt: 224.21 g/mol
InChI Key: DYRCKVCXDCWHGN-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C11H12O5 This compound is characterized by its cyclohexa-2,5-diene-1,4-dione core structure, which is substituted with two hydroxyl groups and a 3-methylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as hydroquinone and 3-methylbutanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the acylation reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted cyclohexa-2,5-diene-1,4-dione compounds.

Scientific Research Applications

2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the 3-methylbutanoyl group.

    2,5-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of hydroxyl groups.

    2,5-Dihydroxy-3-hexyl-1,4-benzoquinone: Similar structure with a hexyl group instead of a 3-methylbutanoyl group.

Uniqueness

2,5-Dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This substitution enhances its bioactivity and potential as an anticancer agent compared to its analogs .

Properties

CAS No.

192446-69-8

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2,5-dihydroxy-3-(3-methylbutanoyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H12O5/c1-5(2)3-6(12)9-10(15)7(13)4-8(14)11(9)16/h4-5,13,16H,3H2,1-2H3

InChI Key

DYRCKVCXDCWHGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=O)C=C(C1=O)O)O

Origin of Product

United States

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